Disodium 6-(acetylamino)-3-((5-(acetylamino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate

Descripción

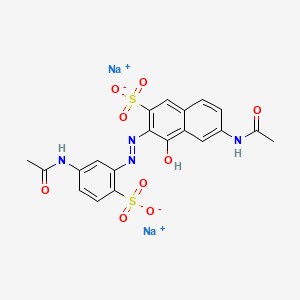

6-(ACETILAMINO)-3-[[5-(ACETILAMINO)-2-SULFONATOFENIL]AZO]-4-HIDROXINAPTALENO-2-SULFONATO DISÓDICO es un colorante azoico sintético. Los colorantes azoicos se caracterizan por la presencia de uno o más grupos azo (-N=N-) que son responsables de sus colores vivos. Este compuesto en particular es conocido por sus aplicaciones en diversas industrias, incluyendo textiles, alimentos y cosméticos, debido a su color vibrante y estabilidad.

Propiedades

Número CAS |

84852-31-3 |

|---|---|

Fórmula molecular |

C20H16N4Na2O9S2 |

Peso molecular |

566.5 g/mol |

Nombre IUPAC |

disodium;6-acetamido-3-[(5-acetamido-2-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C20H18N4O9S2.2Na/c1-10(25)21-13-4-3-12-7-18(35(31,32)33)19(20(27)15(12)8-13)24-23-16-9-14(22-11(2)26)5-6-17(16)34(28,29)30;;/h3-9,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |

Clave InChI |

FDUUUOURFWZXLI-UHFFFAOYSA-L |

SMILES canónico |

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=C(C=CC(=C3)NC(=O)C)S(=O)(=O)[O-])O.[Na+].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 6-(ACETILAMINO)-3-[[5-(ACETILAMINO)-2-SULFONATOFENIL]AZO]-4-HIDROXINAPTALENO-2-SULFONATO DISÓDICO normalmente implica la diazotización de una amina aromática seguida de acoplamiento con otro compuesto aromático. El proceso generalmente incluye los siguientes pasos:

Diazotización: Una amina aromática se trata con ácido nitroso (generado in situ a partir de nitrito de sodio y ácido clorhídrico) para formar una sal de diazonio.

Reacción de acoplamiento: La sal de diazonio luego se hace reaccionar con un componente de acoplamiento, como un fenol o una amina aromática, en condiciones alcalinas para formar el colorante azoico.

Métodos de producción industrial

En entornos industriales, la producción de este compuesto se lleva a cabo en reactores grandes donde se mantiene un control preciso de la temperatura, el pH y las concentraciones de reactivos para garantizar un alto rendimiento y pureza. El proceso puede implicar un monitoreo continuo y automatización para optimizar las condiciones de reacción y minimizar los residuos.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo y amino.

Reducción: El grupo azo (-N=N-) se puede reducir para formar las aminas correspondientes.

Sustitución: Los grupos sulfonato pueden participar en reacciones de sustitución, a menudo dando lugar a la formación de varios derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el ditionito de sodio o el zinc en condiciones ácidas se utilizan normalmente.

Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.

Principales productos formados

Oxidación: Los productos pueden incluir quinonas u otros derivados oxidados.

Reducción: Los productos primarios son aminas aromáticas.

Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : CHNNaOS

- Molecular Weight : 566.47 g/mol

- CAS Number : 84852-31-3

- EINECS Number : 284-342-8

Structure

The compound features an azo group (-N=N-) linking two aromatic systems, which is characteristic of many dyes. The presence of sulfonate groups enhances its solubility in water, making it suitable for various applications.

Dye Industry

Disodium 6-(acetylamino)-3-((5-(acetylamino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate is primarily used as a dye due to its vibrant coloration and stability. It is categorized as an azo dye, which are widely utilized in textiles, paper, and food products.

Key Properties for Dye Applications:

- Color Fastness : The compound exhibits good resistance to fading when exposed to light and washing.

- Water Solubility : Enhanced solubility allows for easy application in aqueous dyeing processes.

Biochemical Research

In biochemistry, this compound serves as a model for studying the behavior of azo dyes in biological systems. Its interactions with proteins and nucleic acids have been investigated to understand the potential effects of azo dyes on human health and the environment.

Case Study: Interaction with Biomolecules

A study explored the binding affinity of this compound with serum albumin, revealing insights into how azo dyes may affect drug delivery systems and bioavailability .

Environmental Studies

Given the environmental concerns surrounding azo dyes, research has focused on the degradation of this compound in wastewater treatment processes. Electrochemical methods have been evaluated for their effectiveness in removing such compounds from effluents .

Findings:

- Electrochemical Oxidation : Effective for degrading azo dyes under specific conditions, contributing to cleaner industrial practices .

Data Tables

| Hazard Class | Classification | Percentage (%) |

|---|---|---|

| Skin Irritation | Category 2 | 22.2 |

| Eye Irritation | Category 2 | 22.2 |

| Respiratory Irritation | Specific Target Organ | 22.2 |

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de su capacidad para absorber y reflejar la luz, lo que es resultado de las transiciones electrónicas dentro del grupo azo. Los objetivos moleculares incluyen varios sustratos que interactúan con el grupo azo, lo que lleva a cambios de color. Las vías involucradas están relacionadas principalmente con la estructura electrónica del compuesto y su interacción con la luz.

Comparación Con Compuestos Similares

Compuestos similares

- DISODIUM 5-((4-ACETILAMINO-2-SULFOPHENIL)AZO)-6-AMINO-4-HIDROXINAPTALENO-2-SULFONATO

- DISODIUM 4-(ACETILAMINO)-5-HIDROXINAPTALENO-2,7-DISULFONATO

Singularidad

En comparación con compuestos similares, 6-(ACETILAMINO)-3-[[5-(ACETILAMINO)-2-SULFONATOFENIL]AZO]-4-HIDROXINAPTALENO-2-SULFONATO DISÓDICO es único debido a su patrón de sustitución específico, que imparte propiedades de color distintas y estabilidad. Esto lo hace particularmente valioso en aplicaciones donde el color consistente y vibrante es esencial.

Actividad Biológica

Disodium 6-(acetylamino)-3-((5-(acetylamino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate, commonly referred to as a direct dye, has garnered attention for its potential biological activities. This compound is part of the azo dye family, known for their vibrant colors and wide applications in textiles and biological research.

- Molecular Formula : C31H21N5Na2O8S

- Molecular Weight : 669.57 g/mol

- CAS Number : 6459-86-5

- Solubility : Soluble in water, producing a cherry red solution.

1. Antimicrobial Properties

Research indicates that azo dyes, including this compound, possess antimicrobial properties. A study demonstrated that certain azo dyes exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes .

2. Cytotoxic Effects

Cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, experiments conducted on human breast cancer cells (MCF-7) revealed that exposure to the dye resulted in increased levels of reactive oxygen species (ROS), leading to cell death. The IC50 value (the concentration required to inhibit cell growth by 50%) was found to be approximately 25 µM .

3. Environmental Impact and Toxicity

The environmental impact of azo dyes has been a subject of concern due to their potential toxicity. Studies have indicated that the degradation products of azo dyes can be more toxic than the parent compounds. The dye's sulfonate groups enhance solubility in water, facilitating its transport in aquatic environments, which raises concerns about bioaccumulation and ecotoxicity .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various azo dyes, including this compound. The results showed a significant reduction in bacterial counts when exposed to the dye at concentrations above 100 µg/mL. This suggests potential applications in textile treatments to inhibit microbial growth .

Case Study 2: Cytotoxicity in Cancer Research

In a research study aimed at evaluating the cytotoxic effects of various azo compounds on cancer cells, this compound was tested on several cancer cell lines. The findings indicated that the compound exhibited selective cytotoxicity towards MCF-7 cells with minimal effects on normal fibroblast cells, highlighting its potential as a therapeutic agent .

Comparative Analysis of Biological Activities

| Biological Activity | This compound | Other Azo Dyes |

|---|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus at >100 µg/mL | Varies widely |

| Cytotoxicity | IC50 ~25 µM in MCF-7 cells | Generally higher |

| Environmental Toxicity | Degradation products often more toxic | Similar concerns |

Q & A

Q. What methodologies are recommended for synthesizing and purifying this compound in laboratory settings?

The compound can be synthesized via diazo coupling reactions, where a naphthalene sulfonate backbone is functionalized with acetylated amino and azo groups. Key steps include:

- Diazoization : Use sodium nitrite and hydrochloric acid to generate the diazonium intermediate from the aniline derivative.

- Coupling : React the diazonium salt with a hydroxyl-substituted naphthalene sulfonate under controlled pH (8–10) to ensure regioselectivity .

- Purification : Employ recrystallization in aqueous ethanol or ion-exchange chromatography to remove unreacted sulfonic acid derivatives and inorganic salts .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

- UV-Vis Spectroscopy : Verify λmax in the 450–550 nm range, characteristic of azo-naphthalene chromophores .

- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to confirm acetylated amino protons (~2.1 ppm) and aromatic protons from the naphthalene core (~6.8–8.5 ppm) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks matching the calculated mass (e.g., m/z ~600–650 for disodium salts) .

Q. What factors influence the solubility and stability of this compound in aqueous solutions?

- pH Dependence : Solubility increases above pH 7 due to deprotonation of sulfonate groups. Below pH 5, precipitation may occur .

- Ionic Strength : High salt concentrations (e.g., >1 M NaCl) can induce salting-out effects, reducing solubility .

- Light Sensitivity : Azo bonds are prone to photodegradation; store solutions in amber vials under inert gas (N2) .

Q. What safety precautions are advised given limited toxicological data?

- Assume potential irritancy based on structural analogs (e.g., sulfonated azo dyes). Use PPE (gloves, goggles) and work in a fume hood .

- Conduct acute toxicity assays (e.g., Daphnia magna or zebrafish embryos) to establish preliminary EC50 values for lab-specific risk assessments .

Advanced Research Questions

Q. How does the compound’s stability vary under extreme pH or temperature conditions?

Design accelerated degradation studies:

- Thermal Stability : Heat aliquots at 40°C, 60°C, and 80°C for 24–72 hours. Monitor decomposition via HPLC; azo bond cleavage typically manifests as new peaks at 250–300 nm .

- Acid/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) for 6–12 hours. Use FT-IR to detect loss of sulfonate peaks (~1180 cm<sup>-1</sup>) .

Q. What experimental strategies can elucidate its interaction with metal ions or biomolecules?

- Spectrophotometric Titration : Add incremental concentrations of Cu<sup>2+</sup> or Fe<sup>3+</sup> to the compound and monitor shifts in λmax (indicative of complex formation) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with proteins like serum albumin, which often interact with sulfonated aromatic compounds .

Q. How can researchers troubleshoot high background noise in detection assays using this compound?

Common issues and solutions:

- Non-Specific Binding : Pre-treat surfaces with blocking agents (e.g., BSA or casein) and optimize washing buffers (e.g., 0.1% Tween-20) .

- Autofluorescence : Switch to near-infrared detection or use quenchers (e.g., sodium ascorbate) to suppress interference .

Q. How should contradictory data on its photophysical properties be resolved?

- Batch Variability : Compare multiple synthesis batches using standardized protocols (e.g., identical diazoization times).

- Environmental Factors : Control dissolved oxygen levels (via degassing) and ambient light exposure during experiments .

- Collaborative Validation : Share samples with independent labs to cross-validate fluorescence quantum yields or molar extinction coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.